molecular formula C17H15Cl2NO B11557534 2,2-dichloro-N-(3-methylphenyl)-1-phenylcyclopropanecarboxamide

2,2-dichloro-N-(3-methylphenyl)-1-phenylcyclopropanecarboxamide

Cat. No.: B11557534
M. Wt: 320.2 g/mol
InChI Key: HNZBFGHFLMCCJY-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(3-methylphenyl)-1-phenylcyclopropanecarboxamide is a chemical compound with a complex structure that includes a cyclopropane ring, dichloro substituents, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(3-methylphenyl)-1-phenylcyclopropanecarboxamide typically involves the reaction of 3-methylphenylamine with 2,2-dichlorocyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(3-methylphenyl)-1-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

2,2-Dichloro-N-(3-methylphenyl)-1-phenylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(3-methylphenyl)-1-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-(2-methylphenyl)propanamide
  • 2-Chloro-N-(2-methylphenyl)propanamide

Uniqueness

2,2-Dichloro-N-(3-methylphenyl)-1-phenylcyclopropanecarboxamide is unique due to its cyclopropane ring and the specific arrangement of its substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15Cl2NO

Molecular Weight

320.2 g/mol

IUPAC Name

2,2-dichloro-N-(3-methylphenyl)-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C17H15Cl2NO/c1-12-6-5-9-14(10-12)20-15(21)16(11-17(16,18)19)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21)

InChI Key

HNZBFGHFLMCCJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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